4-bromo-N-[(4-bromophenyl)sulfonyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of bromophenyl, sulfonyl, benzothiazolyl, and benzenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Coupling Reactions: The final step involves coupling the bromophenyl sulfonyl intermediate with the benzothiazole derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl and benzothiazole groups can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: Sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Cross-Coupling: Palladium catalysts with ligands such as triphenylphosphine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties.
Biological Studies: It can be used to study the interactions of sulfonamide and benzothiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazole moiety can also interact with biological molecules, affecting various pathways.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: shares similarities with other sulfonamide and benzothiazole derivatives.
N-(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: Lacks the additional bromine atom.
N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE: Lacks both bromine atoms and the sulfonyl group.
Uniqueness
The presence of both bromine atoms and the sulfonyl group in 4-BROMO-N-[(4-BROMOPHENYL)SULFONYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1-BENZENESULFONAMIDE makes it unique, providing distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C20H14Br2N2O4S3 |
---|---|
Molecular Weight |
602.3 g/mol |
IUPAC Name |
4-bromo-N-(4-bromophenyl)sulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H14Br2N2O4S3/c1-13-2-11-18-19(12-13)29-20(23-18)24(30(25,26)16-7-3-14(21)4-8-16)31(27,28)17-9-5-15(22)6-10-17/h2-12H,1H3 |
InChI Key |
QNLPGMZTDYFZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(S(=O)(=O)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.